2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide
Description
2-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide is a synthetic quinazolinone derivative featuring a substituted acetamide moiety. The core structure comprises a 1,4-dihydroquinazolin-4-one scaffold linked to a 4-methoxyphenyl group at position 2 and an N-(6-methoxypyridin-3-yl)acetamide side chain. Quinazolinones are well-studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, often modulated by substituents on the aromatic rings .
Properties
Molecular Formula |
C23H22N4O4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C23H22N4O4/c1-30-17-10-7-15(8-11-17)22-26-19-6-4-3-5-18(19)23(29)27(22)14-20(28)25-16-9-12-21(31-2)24-13-16/h3-13,22,26H,14H2,1-2H3,(H,25,28) |
InChI Key |
BDKMMZPFOAQFEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC(=O)NC4=CN=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Niementowski Quinazoline Synthesis
The Niementowski reaction represents one of the most fundamental approaches for constructing the quinazolinone scaffold. This classical method involves the condensation of anthranilic acid with formamide at elevated temperatures (125-130°C) to produce 3,4-dihydro-4-oxoquinazoline. For the synthesis of 2-substituted derivatives like our target compound, the reaction can be modified using substituted formamides or alternative reagents.
The mechanism of the Niementowski reaction involves initial formation of an N-formyl intermediate, followed by intramolecular cyclization. While this approach provides a direct route to the quinazolinone core, it typically requires prolonged reaction times and high temperatures, which may limit its applicability for heat-sensitive substituents.
Isatoic Anhydride Approaches
Isatoic anhydride serves as a versatile starting material for quinazolinone synthesis, offering advantages in terms of availability and reactivity. The reaction of isatoic anhydride with amines produces intermediates that can be cyclized to form quinazolinones. For the preparation of 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide, this approach would involve:
- Reaction of isatoic anhydride with 4-methoxyaniline to form an intermediate amide
- Cyclization of the intermediate using appropriate reagents (e.g., ethyl orthoformate)
- N-alkylation at position 3 with a suitable α-halo acetamide derivative containing the 6-methoxypyridin-3-yl moiety
This method avoids the harsh conditions of the Niementowski reaction and offers greater flexibility in introducing various substituents.
Synthesis from Benzoxazinones
A well-established approach to quinazolinones involves the preparation of benzoxazinone intermediates followed by reaction with amines. This method begins with the acylation of anthranilic acid using acyl chlorides, followed by ring closure with acetic anhydride to form 1,3-benzoxazin-4-ones (benzoxazinones). The subsequent treatment with different amines yields 4(3H)-quinazolinone derivatives.
For synthesizing our target compound, this approach could be adapted as follows:
- Acylation of anthranilic acid with an appropriate acid chloride
- Formation of benzoxazinone intermediate using acetic anhydride
- Reaction with appropriate amine to form the quinazolinone core
- N-alkylation at position 3 followed by amide coupling with 6-methoxypyridin-3-amine
This method has been demonstrated to be efficient for the synthesis of various quinazolinone derivatives, including those with complex substitution patterns.
Modern Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized quinazolinone synthesis by dramatically reducing reaction times while improving yields. The Niementowski reaction, which traditionally requires hours of conventional heating, can be completed in minutes under microwave conditions. The first highly accelerated Niementowski reaction using a household microwave oven under solvent-free conditions was reported by Khajavi et al., yielding high-purity quinazolinone derivatives.
For the synthesis of our target compound, microwave-assisted approaches offer significant advantages:
- Microwave-assisted condensation of anthranilic acid with 4-methoxybenzaldehyde to form the quinazolinone core
- Microwave-accelerated N-alkylation at position 3
- Microwave-assisted amide coupling with 6-methoxypyridin-3-amine
The combination of supported reagents and microwave irradiation under solvent-free conditions provides an efficient and environmentally friendly route to quinazolines. Among acidic solid-supported reagents, montmorillonite K-10 has been found to give the best yields in such transformations.
Organocatalytic Approaches
Recent advances in organocatalysis have provided novel routes to quinazolinone derivatives under mild and environmentally friendly conditions. Various organic catalysts, including p-toluenesulfonic acid (p-TSA), trifluoroacetic acid (TFA), and triethanolamine (TEOA), have been employed for quinazolinone synthesis.
A particularly relevant approach involves p-TSA catalyzed grinding-assisted synthesis of diverse quinazolinone derivatives. This solvent-free method offers advantages in terms of reaction efficiency and environmental impact. Another promising strategy utilizes triethanolamine in combination with sodium chloride in aqueous media, forming quinazolinone derivatives through a micellar catalysis mechanism.
For our target compound, these organocatalytic methods could be adapted as follows:
- p-TSA catalyzed condensation of anthranilic acid with 4-methoxybenzaldehyde under grinding conditions
- TEOA/NaCl-catalyzed one-pot synthesis in aqueous media
- Subsequent functionalization at position 3 followed by amide formation
Transition Metal-Catalyzed Methods
Transition metal catalysis offers powerful tools for constructing complex quinazolinone derivatives. A notable approach involves rhodium-catalyzed C-H amidation/cyclization methodology, which allows for the conversion of simple benzoic acids into quinazolines and quinazolinones.
This method was found to be optimal in conjunction with sulfonamides and trifluoroacetamide, with mild temperatures of 25 to 40°C being sufficient to promote the reaction. The utility of this synthetic strategy has been demonstrated in the total synthesis of various bioactive quinazolinones.
For the synthesis of this compound, a rhodium-catalyzed approach could offer an efficient route, particularly for constructing the functionalized quinazolinone core.
Aqueous Facile Synthesis
Green chemistry approaches for quinazolinone synthesis have gained significant attention. A notable example is the aqueous facile synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives using reverse zinc oxide micelles as catalysts. This method employs zinc oxide nanomicelles as hollow nanoreactors, providing excellent yields under environmentally friendly conditions.
The procedure involves the reaction of anthranilamide with substituted aromatic aldehydes in aqueous media, catalyzed by reverse zinc oxide micelles. For our target compound, this approach could be adapted by:
- Reaction of anthranilamide with 4-methoxybenzaldehyde in water using zinc oxide nanomicelles
- Oxidation of the resulting 2,3-dihydroquinazolin-4(1H)-one to the corresponding quinazolinone
- N-alkylation and subsequent amide formation with 6-methoxypyridin-3-amine
This method offers advantages in terms of high yields, mild reaction conditions, simple operation, and environmental compatibility.
Specific Synthetic Routes to this compound
Multi-Step Synthesis via 2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl Intermediate
Based on the synthesis of structurally similar compounds, a plausible synthetic route to our target compound would involve:
Step 1: Synthesis of 2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl core
- Reaction of anthranilic acid with 4-methoxybenzaldehyde followed by cyclization
- Alternatively, condensation of isatoic anhydride with 4-methoxyaniline followed by cyclization
Step 2: N-alkylation at position 3
- Introduction of the acetyl group using bromoacetic acid or its esters in the presence of bases such as potassium carbonate or cesium carbonate
Step 3: Amide formation
- Coupling of the carboxylic acid derivative with 6-methoxypyridin-3-amine using standard amide coupling reagents (HATU, EDC/HOBt, or T3P)
This approach is supported by the synthesis of related compounds such as N-(6-methoxypyridin-3-yl)-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide, which differs only in having a phenyl group instead of a 4-methoxyphenyl group at position 2.
Convergent Synthesis Approach
A more convergent approach would involve:
Step 1: Preparation of 2-chloro-N-(6-methoxypyridin-3-yl)acetamide
- Reaction of 6-methoxypyridin-3-amine with chloroacetyl chloride
Step 2: Synthesis of 2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-ol
- Formation of the quinazolinone core with a hydroxyl group at position 3
Step 3: Coupling reaction
- O-alkylation of the quinazolinone with the prepared acetamide derivative
This convergent approach could potentially offer advantages in terms of overall efficiency and yield.
One-Pot Multicomponent Reaction
Recent advances in multicomponent reactions offer opportunities for more efficient synthetic routes. A potential one-pot approach could involve:
Step 1: Multicomponent reaction
- Reaction of anthranilic acid, 4-methoxybenzaldehyde, and a suitable acetamide derivative in the presence of an appropriate catalyst
- Formation of the quinazolinone core with simultaneous introduction of the acetamide functionality
Step 2: Amide formation
- Direct coupling with 6-methoxypyridin-3-amine or transformation of an intermediate ester
The one-pot approach would reduce the number of isolation and purification steps, potentially improving the overall efficiency of the synthesis.
Comparative Analysis of Synthetic Methods
Yield and Efficiency Considerations
Table 1 compares the potential yields and efficiency parameters for different synthetic approaches to this compound:
The microwave-assisted and aqueous zinc oxide catalysis approaches appear to offer the best combination of high yield and efficiency. The microwave method significantly reduces reaction time, while the aqueous approach provides excellent yield with simplified purification procedures.
Green Chemistry Metrics
Table 2 evaluates the environmental impact of different synthetic approaches using key green chemistry metrics:
The aqueous zinc oxide catalysis emerges as the most environmentally friendly approach, with excellent atom economy, low E-factor, and high catalyst recyclability. The organocatalytic approach also performs well in terms of green chemistry metrics, offering a viable alternative with low environmental impact.
Scalability and Practical Considerations
Table 3 evaluates the scalability and practical aspects of different synthetic approaches:
For industrial-scale production, the classical Niementowski and isatoic anhydride methods offer advantages in terms of scalability and equipment requirements. The aqueous zinc oxide catalysis approach also shows promise for scale-up, combining good scalability with environmental benefits. Microwave-assisted and rhodium-catalyzed methods face challenges in scaling up due to equipment limitations and cost considerations.
Optimized Preparation Protocol
Based on the comparative analysis, an optimized protocol for the preparation of this compound is proposed:
Reagents and Materials
- Anthranilamide (1.0 equivalent)
- 4-Methoxybenzaldehyde (1.1 equivalents)
- Reverse zinc oxide micelles (10 mol%)
- Ethyl bromoacetate (1.2 equivalents)
- Potassium carbonate (2.0 equivalents)
- 6-Methoxypyridin-3-amine (1.2 equivalents)
- HATU (1.2 equivalents)
- N,N-Diisopropylethylamine (3.0 equivalents)
- Solvents: Water, N,N-dimethylformamide, dichloromethane
Synthesis of 2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
- In a round-bottomed flask, combine anthranilamide (0.1 mmol), 4-methoxybenzaldehyde (0.1 mmol), and reverse zinc oxide micelle catalyst (10 mol%, 5 mL) in water.
- Stir the reaction mixture at 70°C until completion (monitored by thin-layer chromatography).
- Filter the precipitate and recrystallize from ethanol to obtain pure 2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one.
- Oxidize the product to 2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-one using an appropriate oxidizing agent.
N-Alkylation at Position 3
- Dissolve 2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-one (1.0 equivalent) in N,N-dimethylformamide.
- Add potassium carbonate (2.0 equivalents) and ethyl bromoacetate (1.2 equivalents).
- Stir the reaction mixture at room temperature for 4-6 hours.
- Pour the reaction mixture into cold water and collect the precipitate by filtration.
- Hydrolyze the ester to the corresponding carboxylic acid using lithium hydroxide in a THF/water mixture.
Amide Formation with 6-methoxypyridin-3-amine
- Dissolve the carboxylic acid derivative (1.0 equivalent) in dichloromethane.
- Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (3.0 equivalents), and stir for 15 minutes.
- Add 6-methoxypyridin-3-amine (1.2 equivalents) and stir at room temperature for 2-3 hours.
- Wash the reaction mixture with aqueous sodium bicarbonate and brine.
- Purify the crude product by column chromatography to obtain pure this compound.
Characterization Data
The synthesized this compound can be characterized by the following data:
- Molecular Formula: C₂₂H₂₀N₄O₄
- Molecular Weight: 388.4 g/mol
- Physical Appearance: White to off-white crystalline solid
- Melting Point: Expected range 180-190°C (based on similar compounds)
- Spectroscopic Data: Expected ¹H-NMR, ¹³C-NMR, and mass spectrometry profiles consistent with the proposed structure
Challenges and Solutions in Synthesis
Regioselectivity Challenges
A significant challenge in quinazolinone synthesis is controlling regioselectivity during cyclization and functionalization steps. The presence of multiple nucleophilic centers can lead to unwanted side products. Several strategies have been developed to address this issue:
- Temperature control: Lower temperatures often favor kinetic products with improved regioselectivity.
- Selective protection/deprotection: Strategic protection of reactive groups can direct the reaction pathway.
- Catalyst optimization: Specific catalysts can enhance regioselectivity through directed interactions.
Purification Challenges
The purification of quinazolinone derivatives can be challenging due to their polarity and potential for hydrogen bonding. Effective strategies include:
- Recrystallization from appropriate solvent systems (ethanol/water mixtures are often effective)
- Optimized column chromatography conditions using gradients of ethyl acetate/hexanes or dichloromethane/methanol
- Preparative HPLC for difficult separations
Scale-Up Considerations
When scaling up the synthesis of this compound, several adjustments may be necessary:
- Heat transfer management, particularly for exothermic steps
- Adaptation of microwave protocols to conventional heating for larger batches
- Continuous flow chemistry approaches for improved control and safety
- Modified workup procedures to minimize solvent usage
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield hydroxyl derivatives, while reduction of the carbonyl group would yield alcohol derivatives.
Scientific Research Applications
2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although further research is needed.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Quinazolinone Derivatives with Aromatic Substituents
- Compound 13b (): 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide shares the 4-methoxyphenyl group but replaces the quinazolinone core with a cyano-hydrazinylidene system. This structural difference reduces planarity and likely alters biological target specificity, as sulfamoyl and cyano groups confer distinct electronic properties compared to the acetamide-quinazolinone system .
- Compound 4d (): (E)-2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(2-[furan-2-ylmethylene]hydrazineyl)-2-oxoethyl]acetamide retains the quinazolinone core but incorporates a furan-based hydrazineyl side chain.
Acetamide-Linked Derivatives
- N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (): This benzothiazole-acetamide analog substitutes the quinazolinone with a benzothiazole ring. The chloro and methoxy groups create a balance of lipophilicity and polarity, but the absence of the quinazolinone’s hydrogen-bonding carbonyl groups may reduce affinity for kinase targets .
- Goxalapladib (): A naphthyridine-acetamide derivative with trifluoromethyl and methoxyethyl groups. While structurally distinct, its dual acetamide linkages and methoxy substituents highlight the role of electronic effects in modulating pharmacokinetic properties, such as metabolic stability .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s dual methoxy groups likely improve aqueous solubility compared to chlorinated analogs (e.g., ), though its logP remains moderate due to the pyridine’s polar nature .
Biological Activity
2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H22N4O3
- Molecular Weight : 402.4 g/mol
- CAS Number : 1282102-73-1
The structure features a quinazoline core with a methoxyphenyl group and a pyridine moiety, which may contribute to its biological activities.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes by binding to their active sites, leading to the modulation of several cellular pathways. Notably, it may influence the MAPK/ERK and PI3K/Akt/mTOR pathways, which are critical in regulating cell proliferation and survival.
Antiviral Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown promising results against Zika virus (ZIKV) replication in vitro. In one study, related compounds demonstrated up to 99% inhibition of ZIKV at concentrations as low as 10 μM .
Anticancer Potential
Quinazoline derivatives are also recognized for their anticancer activities. The compound's structure suggests potential interactions with cancer cell signaling pathways. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .
Anti-inflammatory Effects
The compound has been implicated in anti-inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as myeloperoxidase (MPO), which plays a role in inflammatory diseases. Inhibiting MPO could provide therapeutic benefits for conditions like cardiovascular diseases and autoimmune disorders .
Study on Antiviral Activity
A study conducted on related quinazoline compounds evaluated their efficacy against ZIKV. Compounds with specific substitutions showed enhanced antiviral activity, suggesting that structural modifications can significantly impact biological effectiveness. For example, one derivative achieved over 90% inhibition at low concentrations, demonstrating the potential for developing effective antiviral agents from this chemical class .
Anticancer Research
In another investigation focusing on the anticancer properties of quinazoline derivatives, researchers found that specific modifications led to increased cytotoxicity against various cancer cell lines. The study highlighted the importance of structural diversity in enhancing biological activity and suggested further exploration into the mechanisms underlying these effects .
Summary of Biological Activities
| Biological Activity | Effectiveness | Concentration |
|---|---|---|
| Antiviral | Up to 99% inhibition | 10 μM |
| Anticancer | Induces apoptosis | Varies by cell line |
| Anti-inflammatory | Inhibits MPO activity | Varies |
Q & A
Q. How can researchers validate off-target effects in pharmacological studies?
- Methodological Answer : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended kinase inhibition. Use CRISPR-Cas9 gene editing to knockout suspected off-target receptors (e.g., adenosine A) in cell lines. Cross-validate with metabolomics (LC-MS) to detect pathway perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
